molecular formula C17H20ClN5O B2890415 5-Chloro-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine CAS No. 2319800-71-8

5-Chloro-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine

Cat. No.: B2890415
CAS No.: 2319800-71-8
M. Wt: 345.83
InChI Key: KIMYXIGYIWCCGE-UHFFFAOYSA-N
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Description

The compound “5-Chloro-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They have immense significance in the pathophysiology of diseases .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves reacting chalcone with guanidine hydrochloride . All the synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .


Molecular Structure Analysis

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .


Chemical Reactions Analysis

The extensive use of antibiotics has led to the appearance of multidrug-resistant microbial pathogens which necessitated the search for new chemical entities for treatment of microbial infections . Biological tests showed that certain pyrimidine derivatives were found to be most active against a wide range of bacterial flora .

Scientific Research Applications

Synthesis and Pharmacological Properties

The synthesis and pharmacological screening of 4-piperazinopyrimidines have highlighted a series of compounds with diverse biological activities. These activities include antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This research indicates the potential of pyrimidine derivatives in developing new pharmacological agents (Mattioda et al., 1975).

Antiviral Activities

Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines has unveiled their significant inhibitory effects on retrovirus replication in cell cultures. This study demonstrates the antiviral potential of pyrimidine derivatives, particularly against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, showcasing their application in antiretroviral therapy (Hocková et al., 2003).

Analgesic and Antiparkinsonian Activities

A study on the synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine revealed compounds with promising analgesic and antiparkinsonian activities. This suggests the application of pyrimidine derivatives in the treatment of pain and Parkinson's disease (Amr et al., 2008).

Antimicrobial Activities

The synthesis of novel pyrimidines and condensed pyrimidines has been explored for their antimicrobial properties. This research highlights the role of pyrimidine derivatives as potential antimicrobial agents, capable of combating both Gram-positive and Gram-negative bacteria (Abdelghani et al., 2017).

Optical and Electronic Properties

A study on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives presents the significance of pyrimidine rings in nonlinear optics (NLO) and pharmacological fields. This research underscores the utility of pyrimidine derivatives in NLO applications and medicine, reflecting their versatile scientific research applications (Hussain et al., 2020).

Mechanism of Action

The mechanism of action of pyrimidine derivatives is diverse, as they have been described with a wide range of biological potential i.e., anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial, etc .

Future Directions

The future directions in the research of pyrimidine derivatives involve the development of new chemical entities for the treatment of microbial infections . The growing health problems demand a search and synthesis of a new class of antimicrobial molecules which are effective against pathogenic microorganisms .

Properties

IUPAC Name

4-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c18-14-8-19-17(20-9-14)23-5-3-12(4-6-23)10-24-16-7-15(13-1-2-13)21-11-22-16/h7-9,11-13H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMYXIGYIWCCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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